4-[4-bromo-5-(trifluoromethyl)-1H-pyrazol-1-yl]aniline
Overview
Description
4-[4-bromo-5-(trifluoromethyl)-1H-pyrazol-1-yl]aniline is a chemical compound with the molecular formula C10H7BrF3N3 and a molecular weight of 306.08 g/mol . This compound is characterized by the presence of a bromine atom, a trifluoromethyl group, and a pyrazole ring attached to an aniline moiety. It is primarily used for research purposes and is not intended for diagnostic or therapeutic use .
Biochemical Analysis
Biochemical Properties
The role of 4-[4-bromo-5-(trifluoromethyl)-1H-pyrazol-1-yl]aniline in biochemical reactions is not well-documented. It is known that the compound can interact with various enzymes, proteins, and other biomolecules. The nature of these interactions is complex and may involve binding to specific sites on these molecules .
Cellular Effects
It is known that the compound can influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is believed that the compound exerts its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that the compound’s effects can change over time, potentially due to factors such as stability, degradation, and long-term effects on cellular function .
Dosage Effects in Animal Models
It is possible that the compound’s effects may vary with dosage, potentially leading to threshold effects or toxic or adverse effects at high doses .
Metabolic Pathways
It is known that the compound can interact with various enzymes and cofactors, potentially affecting metabolic flux or metabolite levels .
Transport and Distribution
It is known that the compound can interact with various transporters and binding proteins, potentially affecting its localization or accumulation .
Subcellular Localization
It is possible that the compound may be directed to specific compartments or organelles by targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-bromo-5-(trifluoromethyl)-1H-pyrazol-1-yl]aniline can be achieved through various synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically involves the use of palladium catalysts and organoboron reagents under mild and functional group-tolerant conditions .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
4-[4-bromo-5-(trifluoromethyl)-1H-pyrazol-1-yl]aniline can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.
Coupling Reactions: As mentioned earlier, Suzuki–Miyaura coupling is a key reaction for forming carbon–carbon bonds involving this compound.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Organoboron Reagents: Employed in Suzuki–Miyaura coupling.
Oxidizing and Reducing Agents: Utilized for oxidation and reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.
Scientific Research Applications
4-[4-bromo-5-(trifluoromethyl)-1H-pyrazol-1-yl]aniline has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-[4-bromo-5-(trifluoromethyl)-1H-pyrazol-1-yl]aniline involves its interaction with specific molecular targets and pathways. The presence of the trifluoromethyl group can significantly influence the compound’s pharmacokinetic and pharmacodynamic properties . The exact molecular targets and pathways involved would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-2-(trifluoromethyl)aniline
- 4-Bromo-3-(trifluoromethyl)aniline
- 2-Amino-5-bromobenzotrifluoride
Uniqueness
4-[4-bromo-5-(trifluoromethyl)-1H-pyrazol-1-yl]aniline is unique due to the combination of its bromine atom, trifluoromethyl group, and pyrazole ring. This specific arrangement imparts distinct chemical and physical properties, making it valuable for various research applications.
Properties
IUPAC Name |
4-[4-bromo-5-(trifluoromethyl)pyrazol-1-yl]aniline | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrF3N3/c11-8-5-16-17(9(8)10(12,13)14)7-3-1-6(15)2-4-7/h1-5H,15H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMNQYPCZDQTZNI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)N2C(=C(C=N2)Br)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrF3N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101194479 | |
Record name | 4-[4-Bromo-5-(trifluoromethyl)-1H-pyrazol-1-yl]benzenamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101194479 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.08 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1193388-34-9 | |
Record name | 4-[4-Bromo-5-(trifluoromethyl)-1H-pyrazol-1-yl]benzenamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1193388-34-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-[4-Bromo-5-(trifluoromethyl)-1H-pyrazol-1-yl]benzenamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101194479 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-[4-bromo-5-(trifluoromethyl)-1H-pyrazol-1-yl]aniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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